

Independent Verification of Published AT-1002 TFA Studies: A Comparative Guide

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Compound of Interest

Compound Name: AT-1002 TFA

Cat. No.: B8081535

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This guide provides an objective comparison of AT-1002 Trifluoroacetate (TFA), a synthetic hexapeptide tight junction regulator, with other permeability enhancers. The information is compiled from published studies to aid in the independent verification of its performance and mechanism of action.

Overview of AT-1002

AT-1002 is a 6-mer synthetic peptide (H-FCIGRL-OH) derived from the active domain of *Vibrio cholerae*'s zonula occludens toxin (ZOT). It is designed to reversibly open tight junctions, the protein complexes that regulate paracellular transport between epithelial cells. This action can enhance the absorption of molecules that would otherwise have low bioavailability.

Comparative Performance Data

The following tables summarize quantitative data from studies evaluating AT-1002 and its alternatives.

Table 1: In Vitro Performance of AT-1002 in Caco-2 Cell Monolayers

Parameter	AT-1002	Scrambled Peptide (Control)	Reference
Transepithelial Electrical Resistance (TEER)	Reversible reduction	No significant change	[1] (--INVALID-LINK--)
Lucifer Yellow Permeability	Increased	No significant change	[1] (--INVALID-LINK--)
Cell Viability (up to 3 hours)	No effect on cell viability at any concentration	Not applicable	[2] (--INVALID-LINK--)
Cell Viability (24 hours)	Reduced cell viability at concentrations of 2.5 mg/mL and higher	Not applicable	[2] (--INVALID-LINK--)

Table 2: In Vivo Performance of AT-1002 in Animal Models

Co-administered Drug	Animal Model	AT-1002 Effect	Fold Increase in AUC	Reference
Salmon Calcitonin	Rats	Increased bioavailability	5.2	[1] (--INVALID-LINK--)

Table 3: Head-to-Head Comparison of Intestinal Permeability Modulators

Compound	Target/Mechanism	Key In Vitro/In Vivo Finding	Reference
AT-1002 (ZOT fragment)	Zonulin Pathway	TEER reduction	[3](--INVALID-LINK--)
Larazotide Acetate	Zonulin Inhibitor	No significant difference in Lactulose/Mannitol ratio vs. placebo in Celiac Disease gluten challenge.	[3](--INVALID-LINK--)

Experimental Protocols

In Vitro Caco-2 Permeability Assay

This assay is widely used to assess the intestinal permeability of compounds.

- **Cell Culture:** Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- **TEER Measurement:** The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates a well-formed barrier.
- **Compound Application:** **AT-1002 TFA** is added to the apical (top) side of the Caco-2 cell monolayer.
- **Permeability Assessment:**
 - **TEER:** TEER is monitored over time to assess the effect of AT-1002 on tight junction integrity. A decrease in TEER indicates the opening of tight junctions.
 - **Marker Molecule Flux:** A fluorescent marker molecule with low paracellular permeability, such as Lucifer Yellow, is added to the apical side. The amount of the marker that crosses the monolayer to the basolateral (bottom) side is measured over time. An increase in the flux of the marker indicates increased paracellular permeability.

- **Cell Viability:** Cell viability is assessed using methods like the MTT or ATP assay to ensure that the observed effects are not due to cytotoxicity.

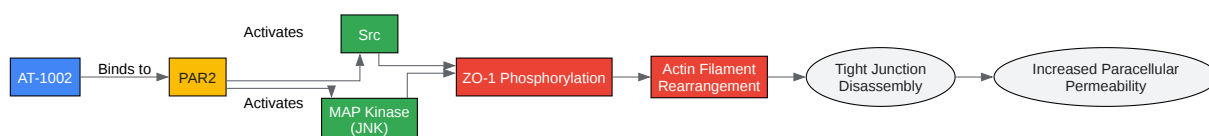
In Vivo Drug Absorption Studies in Rats

These studies evaluate the effect of AT-1002 on the bioavailability of a co-administered drug.

- **Animal Model:** Male Sprague-Dawley rats are typically used.
- **Drug Administration:** A solution containing the drug of interest (e.g., salmon calcitonin) with or without AT-1002 is administered orally or via intestinal instillation.
- **Blood Sampling:** Blood samples are collected at various time points after administration.
- **Pharmacokinetic Analysis:** The concentration of the drug in the plasma is determined using an appropriate analytical method (e.g., ELISA). Pharmacokinetic parameters, such as the Area Under the Curve (AUC), are calculated to determine the extent of drug absorption. An increase in the AUC in the presence of AT-1002 indicates enhanced bioavailability.

Visualizations

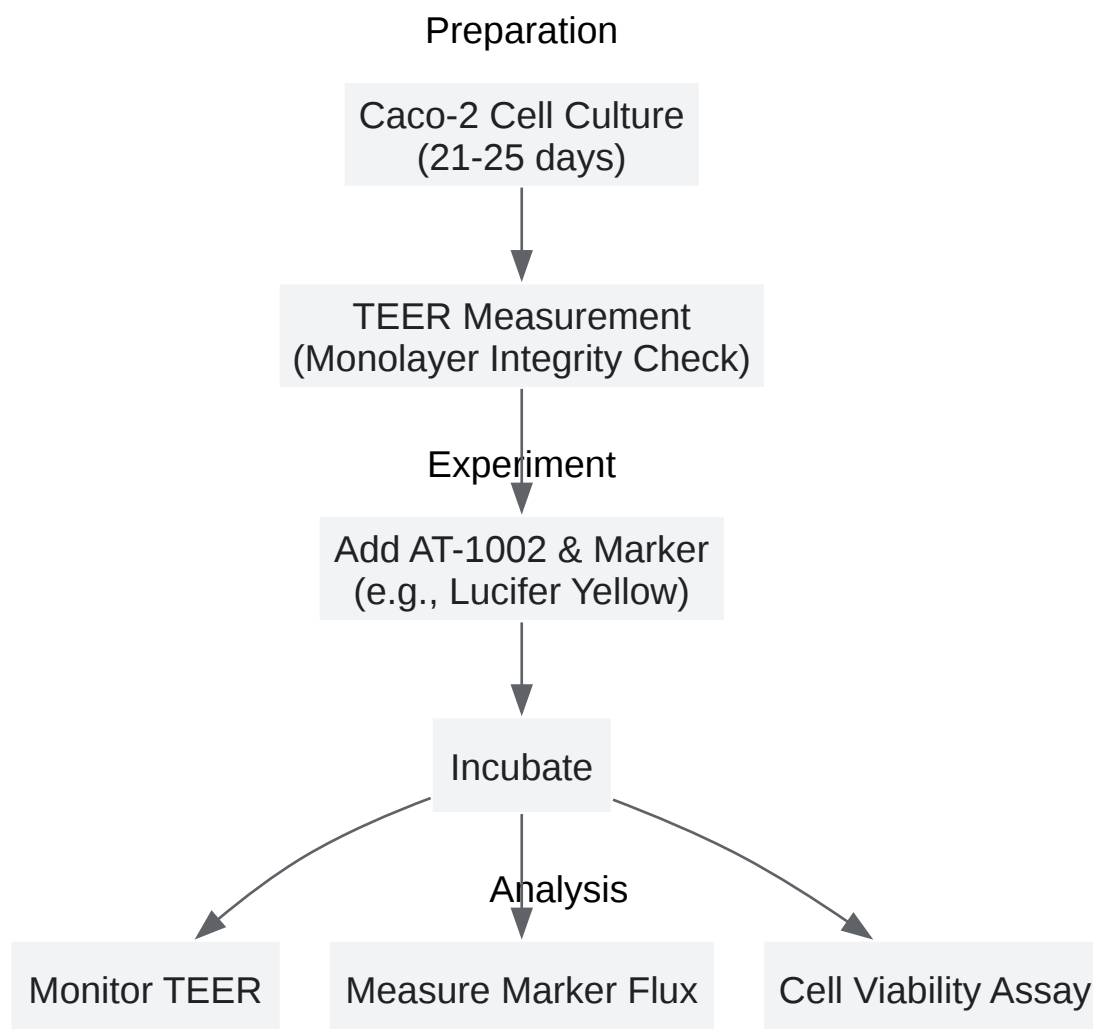
Signaling Pathway of AT-1002



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Caption: Proposed signaling pathway for AT-1002-mediated tight junction disassembly.

Experimental Workflow for In Vitro Permeability Assay



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Caption: Workflow for assessing AT-1002's effect on Caco-2 cell monolayer permeability.

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